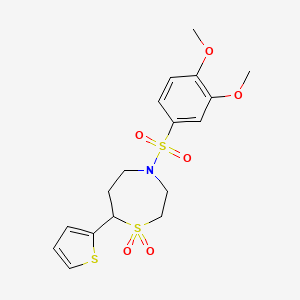

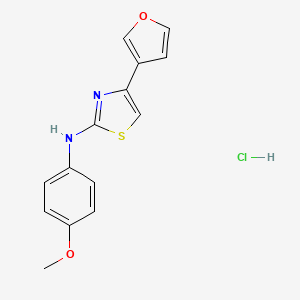

![molecular formula C22H14N2O3 B2502137 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 931693-80-0](/img/structure/B2502137.png)

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one" is a multifaceted molecule that incorporates several pharmacophoric elements, including a 1,2,4-oxadiazole ring and a chromenone moiety. These structural features are commonly found in compounds with significant biological activities, making them valuable in drug discovery and medicinal chemistry .

Synthesis Analysis

The synthesis of related 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones involves a CDI-mediated cyclocondensation of substituted 4-oxochromane-2-carboxylic acids and amidoximes . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 4-methylphenyl substituent. Other related compounds, such as 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, are synthesized through a 2-component reaction involving substituted anilines , which suggests that a similar approach might be used for introducing the 4-methylphenyl group into the oxadiazole ring of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-vis, FTIR, 1H and 13C NMR, and mass spectroscopy . For instance, the compound 3-(2-(4-Methylphenylamino)thiazol-4-yl)-2H-chromen-2-one was further characterized by single crystal X-ray diffraction, providing detailed insights into its crystal structure . These techniques would be essential in confirming the molecular structure of "this compound" after its synthesis.

Chemical Reactions Analysis

The reactivity of the chromenone core can be explored through various reactions, such as the Knoevenagel condensation or reactions with hydrazonoyl halides . These reactions typically lead to the formation of new bonds and the introduction of additional functional groups, which can significantly alter the chemical properties and potential biological activities of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1,2,4-oxadiazole and chromenone moieties are influenced by their molecular structure. For example, the presence of the oxadiazole ring has been shown to impact the fluorescence properties of related compounds , and the introduction of different substituents can affect their mesomorphic behaviors . The compound's solubility, melting point, and stability would also be key physical properties to analyze, as they are critical for its potential application as a drug candidate.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains an oxadiazole ring, which is a common feature in many bioactive compounds. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad range of activities associated with oxadiazole derivatives, it’s likely that multiple pathways could be involved .

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-21(27-24-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDHGPPXQGWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

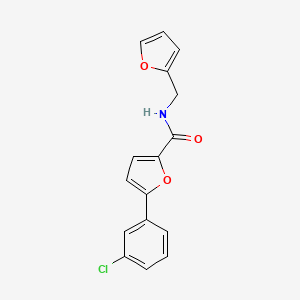

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

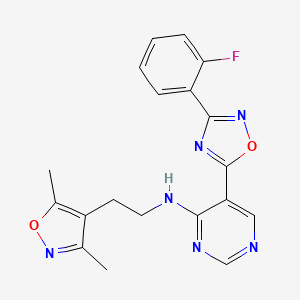

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

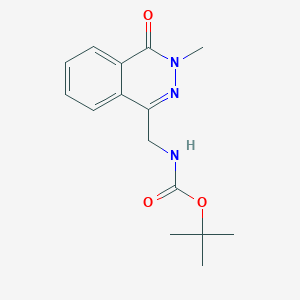

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)